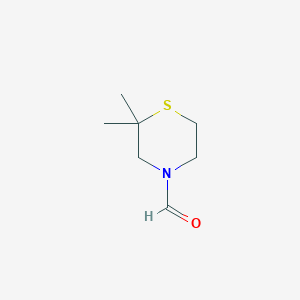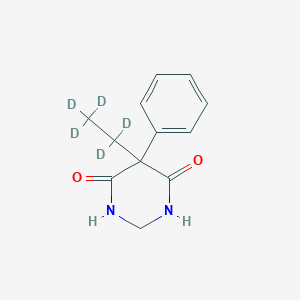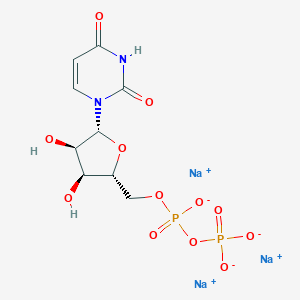
2,2-Dimethylthiomorpholine-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethylthiomorpholine-4-carbaldehyde (DTMC) is a chemical compound that has been widely used in scientific research for various applications. This compound is a thiomorpholine derivative and can be synthesized using different methods. The purpose of
Mechanism Of Action
2,2-Dimethylthiomorpholine-4-carbaldehyde is a reactive compound that can undergo nucleophilic addition reactions with various biological molecules, including amino acids, peptides, and proteins. The mechanism of action of 2,2-Dimethylthiomorpholine-4-carbaldehyde involves the formation of a Schiff base intermediate, which can undergo further reactions to form stable adducts with biological molecules. 2,2-Dimethylthiomorpholine-4-carbaldehyde can also react with ROS to form fluorescent products, which can be used for imaging and detection purposes.
Biochemical And Physiological Effects
2,2-Dimethylthiomorpholine-4-carbaldehyde has been shown to have minimal toxicity in vitro and in vivo. However, the biochemical and physiological effects of 2,2-Dimethylthiomorpholine-4-carbaldehyde are not well understood. Some studies have suggested that 2,2-Dimethylthiomorpholine-4-carbaldehyde can induce oxidative stress and DNA damage in cells. Other studies have shown that 2,2-Dimethylthiomorpholine-4-carbaldehyde can inhibit the activity of certain enzymes, including acetylcholinesterase and tyrosinase.
Advantages And Limitations For Lab Experiments
2,2-Dimethylthiomorpholine-4-carbaldehyde has several advantages for lab experiments, including its high reactivity and selectivity towards biological molecules. 2,2-Dimethylthiomorpholine-4-carbaldehyde can also be easily synthesized using simple and cost-effective methods. However, 2,2-Dimethylthiomorpholine-4-carbaldehyde has some limitations, including its potential toxicity and instability in certain conditions.
Future Directions
For the use of 2,2-Dimethylthiomorpholine-4-carbaldehyde in scientific research include the development of new fluorescent probes and the synthesis of new thiomorpholine derivatives.
Synthesis Methods
2,2-Dimethylthiomorpholine-4-carbaldehyde can be synthesized using different methods, including the reaction of 2,2-dimethylthiomorpholine with 4-formylbenzeneboronic acid in the presence of a palladium catalyst. Another method involves the reaction of 2,2-dimethylthiomorpholine with 4-chlorobenzaldehyde in the presence of sodium hydride. 2,2-Dimethylthiomorpholine-4-carbaldehyde can also be synthesized using a one-pot reaction of 2,2-dimethylthiomorpholine, 4-chlorobenzaldehyde, and formic acid.
Scientific Research Applications
2,2-Dimethylthiomorpholine-4-carbaldehyde has been widely used in scientific research for various applications. One of the main applications of 2,2-Dimethylthiomorpholine-4-carbaldehyde is in the synthesis of fluorescent probes for detecting reactive oxygen species (ROS) and other biologically relevant molecules. 2,2-Dimethylthiomorpholine-4-carbaldehyde can also be used as a reagent for the determination of aldehydes and ketones in biological samples. In addition, 2,2-Dimethylthiomorpholine-4-carbaldehyde has been used as a starting material for the synthesis of other thiomorpholine derivatives.
properties
IUPAC Name |
2,2-dimethylthiomorpholine-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NOS/c1-7(2)5-8(6-9)3-4-10-7/h6H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIABDGGLDOYMGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCS1)C=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethylthiomorpholine-4-carbaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10,13-Dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B22085.png)
![1-Chloro-2-[(4-chlorophenyl)difluoromethyl]-4-(trifluoromethyl)benzene](/img/structure/B22089.png)










